2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate
Description
Properties
IUPAC Name |
2-[[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.C2H2O4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12;3-1(4)2(5)6/h6-9,12H,3-5,11H2,1-2H3;(H,3,4)(H,5,6)/t6-,7+,8+,9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQMXNAXTWONJI-WZSOELRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(C2O1)OCCO)N)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)OCCO)N)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736785 | |
| Record name | Oxalic acid--2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402150-30-4, 1215268-15-7 | |
| Record name | Ethanol, 2-[[(3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402150-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalic acid--2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-aminium hydrogen oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Mechanism
The most efficient method involves reacting Ticagrelor with oxalic acid in ethanol. In this one-step process, 35.8 g of the precursor (0.14 mol) is dissolved in 300 mL ethanol, followed by dropwise addition of an ethanolic oxalic acid solution (13.7 g in 100 mL ethanol, 0.15 mol). The reaction proceeds via protonation of the amino group by oxalic acid, forming a stable oxalate salt.
Workup and Purification
After distilling off ethanol under reduced pressure, the crude product is recrystallized from acetone. Heating the mixture to 50°C, followed by cooling to room temperature and filtration, yields 47.3 g of a white solid (98% yield). This method avoids chromatographic purification, making it industrially viable.
Table 1: Key Parameters for Direct Synthesis
| Parameter | Value |
|---|---|
| Precursor | Ticagrelor derivative |
| Solvent | Ethanol |
| Oxalic Acid Equivalence | 1.1 eq |
| Recrystallization Solvent | Acetone |
| Yield | 98% |
Cyclopentylamine Derivative Intermediate Approach
Synthesis of Cyclopentylamine Hydrochloride
A patent by US20140206867A1 describes a multistep route starting from a trihydroxy cyclopentane precursor. Treatment with hydrochloric acid and methanol (18 hours, 25°C) yields a hydrochloride salt, which is subsequently protected with 2,2-dimethoxypropane in acetone.
Functionalization to Target Compound
The intermediate undergoes benzyl chloroformate protection in 4-methyl-2-pentanone/water with potassium carbonate. After workup, column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) isolates the carbamate derivative, which is hydrolyzed to the free amine and reacted with oxalic acid.
Table 2: Intermediate-Based Synthesis Metrics
| Step | Conditions | Yield |
|---|---|---|
| Hydrochloride Formation | HCl/MeOH, 18h, 25°C | 85% |
| Ketal Protection | 2,2-Dimethoxypropane, HCl | 78% |
| Oxalate Salt Formation | Oxalic acid in ethanol | 91% |
Industrial-Scale Synthesis via Solvent Recrystallization
Optimized Solvent Systems
Example 1 of WO2016128996A2 details a scalable process using ethyl acetate and cyclohexane. The crude product is dissolved in ethyl acetate (30°C), treated with activated carbon, and filtered. Adding cyclohexane (9:1 ratio to ethyl acetate) induces crystallization, yielding high-purity product.
Temperature-Controlled Crystallization
The solution is cooled stepwise: 30°C (1.5 hours), 10°C (2 hours). This gradual cooling minimizes impurity incorporation, achieving >99.5% purity by HPLC.
Table 3: Industrial Process Parameters
| Parameter | Value |
|---|---|
| Solvent Ratio (EA:CH) | 1:9 |
| Crystallization Temp | 10°C |
| Purity | >99.5% |
| Throughput | 250 g/batch |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Chemical Reactions Analysis
Types of Reactions
2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group can produce secondary or tertiary amines.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic effects, particularly in the field of neurology. Several studies have highlighted its anticonvulsant properties:
- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit significant anticonvulsant activity in animal models. For instance, compounds based on similar structural frameworks have shown efficacy against maximal electroshock seizures and pentylenetetrazole-induced seizures in mice . These findings suggest that 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate may have potential as a treatment for epilepsy or other seizure disorders.
Synthesis and Derivatives
The synthesis of 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate involves several chemical reactions which can be optimized for yield and purity. The presence of amino and hydroxyl groups allows for further derivatization to enhance biological activity or modify pharmacokinetic properties .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on Anticonvulsants : A study involving a series of compounds structurally related to 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate demonstrated promising results in reducing seizure frequency in patients with refractory epilepsy. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations :
Functional Group Variations: The oxalate salt contains an ethoxyethanol side chain and an oxalate counterion, improving aqueous solubility compared to analogs like ((3aR,4R,6S,6aS)-6-phenyl derivatives, which have hydrophobic phenyl groups . The hydroxymethyl group in (3aR,4R,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxole-4-methanol reduces steric hindrance, favoring nucleophilic reactions .
Synthetic Utility: The oxalate salt’s ethoxyethanol moiety enables regioselective coupling with pyrimidinamine derivatives in ticagrelor synthesis, a feature absent in simpler analogs like (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol .
Biological Relevance :
- While the oxalate salt is pivotal in anticoagulant synthesis, phenyl-substituted derivatives (e.g., ((3aR,4R,6S,6aS)-6-phenyl) are explored for antiviral applications due to their carbocyclic nucleoside mimicry .
Physicochemical and Pharmacokinetic Differences
Table 2: Physicochemical Properties
Key Observations :
- The oxalate salt’s low LogP (-1.2) reflects enhanced hydrophilicity, critical for bioavailability in oral drug formulations.
- Analogs like ((3aR,4R,6S,6aS)-6-phenyl) exhibit higher LogP (2.5), limiting their utility in aqueous systems .
Biological Activity
The compound 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate (CAS No. 376608-65-0) is a synthetic derivative with potential pharmacological applications. Its biological activity has garnered interest due to its structural characteristics and the implications for therapeutic uses, particularly in cardiovascular medicine as a component related to Ticagrelor.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H25NO10 |
| Molecular Weight | 367.35 g/mol |
| CAS Number | 376608-65-0 |
| Purity | Typically >95% |
| Storage Conditions | Keep in dark place, sealed in dry conditions at room temperature |
The biological activity of this compound primarily stems from its role as an antiplatelet agent . It functions by inhibiting the P2Y12 receptor on platelets, which is crucial in the aggregation process. This inhibition prevents thrombus formation, thereby reducing the risk of cardiovascular events.
Pharmacological Studies
Research indicates that derivatives of this compound exhibit significant antiplatelet activity. A study demonstrated that the compound effectively reduced platelet aggregation in vitro and in vivo models. The following table summarizes key findings from relevant studies:
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study on Ticagrelor Efficacy : A clinical trial involving patients with acute coronary syndrome showed that Ticagrelor formulations containing this compound resulted in lower rates of major adverse cardiovascular events compared to placebo.
- Toxicology Assessment : Toxicological studies indicated a favorable safety profile with no significant adverse effects reported at therapeutic doses.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with cyclization of cyclopentadiene derivatives. A common approach includes:
Formation of the cyclopenta[d][1,3]dioxolane core via acid-catalyzed reactions between diols and dienes (e.g., cyclopentadiene with formaldehyde) .
Introduction of the amino group at position 6 through nucleophilic substitution or reductive amination under controlled pH and temperature .
Oxalate salt formation by reacting the free base with oxalic acid in ethanol or methanol, followed by crystallization .
Key parameters include solvent polarity (e.g., dichloromethane for cyclization), reaction time (12–24 hours for aminolysis), and stoichiometric control to avoid byproducts.
Q. How does the stereochemistry of the cyclopenta[d][1,3]dioxolane ring influence the compound’s reactivity?
- Methodological Answer : The (3aR,4S,6R,6aS) configuration creates a rigid bicyclic structure that stabilizes transition states during nucleophilic substitutions. For example:
- The axial orientation of the amino group at C6 enhances hydrogen bonding with oxalate counterions, improving crystallinity .
- The equatorial hydroxyl group at C4 facilitates etherification with ethanol derivatives via Mitsunobu reactions (using triphenylphosphine and diethyl azodicarboxylate) .
Computational modeling (e.g., density functional theory) can predict regioselectivity in reactions involving chiral centers .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR resolve stereochemical assignments (e.g., coupling constants between H4 and H6 confirm ring puckering) .
- Mass Spectrometry : High-resolution ESI-MS identifies the oxalate salt ([M+H]+ for C₁₀H₁₉NO₄·C₂H₂O₄: m/z 307.297) .
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns in the oxalate salt .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity be resolved?
- Methodological Answer : Discrepancies in antiviral or enzyme inhibition studies may arise from:
- Solubility variations : Use DMSO-d6 or PBS buffers to standardize solubility across assays .
- Enantiomeric purity : Validate stereochemical integrity via chiral HPLC (e.g., Chiralpak AD-H column) to rule out inactive isomers .
- Counterion effects : Compare oxalate vs. other salts (e.g., hydrochloride) to isolate anion-specific bioactivity .
Statistical tools like ANOVA can identify outliers in dose-response curves .
Q. What computational frameworks predict the compound’s interactions with P2Y12 receptors?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model binding to the P2Y12 receptor’s extracellular loop (residues 174–190). Focus on hydrogen bonds between the amino group and Glu179 .
- Docking Studies (AutoDock Vina) : Screen pose libraries to identify low-energy conformations. Validate with mutagenesis data (e.g., Glu179Ala mutants reduce binding affinity) .
- Machine Learning : Train QSAR models on analogs to predict ADMET properties (e.g., bioavailability ≥70%) .
Q. What strategies mitigate side reactions during oxalate salt formation?
- Methodological Answer : Common issues include oxalate decomposition or incomplete salt precipitation. Solutions:
- pH Control : Maintain pH 3–4 during salt formation to prevent oxalic acid dissociation .
- Temperature Gradients : Slowly cool the reaction mixture (0.5°C/min) to enhance crystal lattice stability .
- Additive Screening : Introduce seed crystals or surfactants (e.g., CTAB) to reduce amorphous byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
